molecular formula C11H15NO3 B13896798 2-Oxo-1-pentylpyridine-4-carboxylic acid

2-Oxo-1-pentylpyridine-4-carboxylic acid

Cat. No.: B13896798
M. Wt: 209.24 g/mol
InChI Key: GDUOYFRZSHLXOS-UHFFFAOYSA-N
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Description

2-Oxo-1-pentylpyridine-4-carboxylic acid is a functionalized pyridone derivative of interest in medicinal chemistry and drug discovery. The 2-pyridone core is a privileged scaffold found in numerous bioactive compounds and medicines, with documented applications in the development of antimicrobial , antiviral , and anti-inflammatory agents . Its structure, featuring a carboxylic acid moiety at the 4-position, makes it a valuable precursor for the synthesis of more complex molecules, similar to other 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives used as drug precursors or ligands . The N-pentyl chain in this specific analog can influence the compound's lipophilicity and biomolecular interactions, potentially enhancing its pharmacokinetic properties. In research settings, such carboxylic acid-functionalized pyridones are utilized as multifunctional ligands in coordination chemistry and serve as key intermediates in multicomponent reactions to create diverse chemical libraries for biological screening . This product is intended for use in laboratory research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-oxo-1-pentylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-2-3-4-6-12-7-5-9(11(14)15)8-10(12)13/h5,7-8H,2-4,6H2,1H3,(H,14,15)

InChI Key

GDUOYFRZSHLXOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC(=CC1=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Oxo 1 Pentylpyridine 4 Carboxylic Acid and Its Precursors

Historical Development of Pyridinone Synthesis Routes

The synthesis of pyridinones, also known as pyridones, is rooted in the broader field of pyridine (B92270) chemistry, which dates back to the 19th century. Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for accessing the core heterocyclic structure. This method typically involves the condensation of a β-ketoester, an aldehyde, and ammonia.

Specifically for 2-pyridones, the Guareschi-Thorpe condensation, discovered in the early 20th century, became a key reaction. This method utilizes the reaction of a 1,3-diketone with cyanoacetamide to form a substituted 2-pyridone. tandfonline.com Another foundational approach involves the cyclization of dicarbonyl compounds with amines. Over the decades, numerous variations and improvements on these classical methods have been developed to enhance yields, expand substrate scope, and improve reaction conditions. A significant challenge in pyridone chemistry has been the tautomerism between 2-pyridone and its corresponding 2-hydroxypyridine (B17775) form, which can lead to mixtures of N- and O-alkylated products in subsequent functionalization steps. Much of the modern development in this field has focused on achieving regioselective reactions to overcome this issue. organic-chemistry.org

Targeted Synthesis of 2-Oxo-1-pentylpyridine-4-carboxylic Acid

The synthesis of this compound can be approached through a convergent or linear strategy. A plausible retrosynthetic analysis would involve the late-stage N-alkylation of a pre-formed 2-oxo-pyridine-4-carboxylic acid or an ester thereof, or the construction of the pyridinone ring with the pentyl group already in place.

Strategies for the Formation of the Pyridinone Ring System

The formation of the 2-pyridone ring system can be achieved through several established methods. One common approach involves the condensation of a β-ketoester with an enamine or a similar nitrogen-containing species. For the synthesis of a 4-carboxy-substituted pyridinone, a key intermediate could be a derivative of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) or a related 4-substituted pyridine.

Another strategy involves the use of dehydroacetic acid, which can be converted to 2,6-dimethyl-4-pyridones. ysu.edu While not directly leading to the desired substitution pattern, this highlights the utility of pyrone precursors in pyridone synthesis. More contemporary methods may employ transition-metal-catalyzed cyclizations to construct the pyridinone core with high efficiency and control. organic-chemistry.org

Introduction and Functionalization of the Pentyl Side Chain

The introduction of the pentyl group onto the nitrogen atom of the pyridinone ring is a critical step. Direct N-alkylation of a 2-pyridone is a common method, but it is often complicated by competing O-alkylation due to the tautomeric nature of the 2-pyridone/2-hydroxypyridine system. organic-chemistry.orgnih.gov

To address this, various strategies for regioselective N-alkylation have been developed. These include:

Use of specific bases and catalysts: For instance, the use of potassium tert-butoxide and tetrabutylammonium (B224687) iodide as a catalyst has been shown to favor N-alkylation of 4-alkoxy-2-pyridones. researchgate.net

Micellar systems: Employing surfactants like Tween 20 in an aqueous medium can enhance the N-alkylation of 2-pyridones.

Modern synthetic methods: A recently developed method utilizes P(NMe2)3 to mediate a regioselective direct N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process. organic-chemistry.org

The choice of alkylating agent is also important. While pentyl bromide or iodide would be the conventional choice, alternative reagents can also be considered.

MethodReagents and ConditionsSelectivityReference
Catalytic N-AlkylationAlkyl halide, t-BuOK, n-Bu4NI, THFHigh N-selectivity researchgate.net
Micellar CatalysisAlkyl halide, Tween 20, waterGood to excellent N/O ratios
Deoxygenative Alkylationα-keto ester, P(NMe2)3, toluene, rtHigh N-selectivity organic-chemistry.org

Methods for Carboxylic Acid Group Incorporation at Position 4

Incorporating the carboxylic acid group at the 4-position can be achieved either by starting with a pre-functionalized precursor or by introducing it onto the pre-formed pyridone ring.

Starting from a 4-substituted precursor is often more efficient. For example, derivatives of 4-hydroxy-2-pyridones can serve as versatile intermediates. The synthesis of N-alkyl-3-carboxy-4-pyridones has been reported, providing a template for the synthesis of the 4-carboxy isomer. acs.org

Direct carboxylation of the pyridine or pyridone ring is a more challenging but increasingly feasible approach. This can be achieved through methods such as:

Lithiation followed by quenching with carbon dioxide: This requires careful control of regioselectivity.

Transition-metal-catalyzed C-H carboxylation: This is a more modern approach that offers a direct route to the carboxylic acid.

A study on the synthesis of functionalized 2-pyridone-3-carboxylic acids demonstrates the construction of the pyridone ring with the carboxylic acid group already incorporated, which can then be N-alkylated. nih.gov

Stereoselective and Regioselective Synthesis Approaches

While this compound itself is achiral, the principles of stereoselective synthesis are relevant in the broader context of pyridinone synthesis, particularly when substituents on the pentyl chain or the pyridone ring introduce chirality.

Regioselectivity is a paramount concern in the synthesis of this molecule, particularly in two key steps:

Formation of the pyridinone ring: Ensuring the correct placement of the carbonyl group and the substituents is crucial. The choice of starting materials and reaction conditions dictates the regiochemical outcome of the cyclization.

N-alkylation: As discussed, achieving selective N-alkylation over O-alkylation is a well-documented challenge. The methods outlined in section 2.2.2 are designed to address this regioselectivity issue.

The practical and regioselective synthesis of C4-alkylated pyridines has been a longstanding challenge, often requiring pre-functionalized starting materials to avoid mixtures of isomers. nih.gov

Alternative Synthetic Pathways and Novel Reagents for Analogous Compounds

The field of heterocyclic synthesis is constantly evolving, with new reagents and methodologies offering more efficient and versatile routes to compounds like this compound.

Novel reagents such as Meldrum's acid and its derivatives have proven to be valuable building blocks in the synthesis of various heterocyclic systems, including pyridones. They can be used to construct the pyridone ring with a variety of substituents.

Transition metal catalysis has opened up new avenues for pyridone synthesis. For example, cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a route to pyridinones with broad functional group tolerance. organic-chemistry.org Similarly, gold-catalyzed cycloisomerization of N-alkenyl alkynylamides offers a convergent assembly of substituted 2-pyridones. organic-chemistry.org

Meldrum's Acid Derivatives in Pyridinone Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for its high acidity and utility as a building block for various heterocyclic systems, including pyridinones. wikipedia.org Its derivatives serve as key intermediates in the construction of the pyridinone scaffold, often through multi-component reactions that offer a high degree of molecular diversity.

One common strategy involves the reaction of anilinomethylidene Meldrum's acid with compounds containing an active methylene (B1212753) group. For instance, the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles can lead to the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. mdpi.com This approach highlights the dual reactivity of Meldrum's acid derivatives, which can act as both nucleophiles and electrophiles to facilitate ring formation. nih.gov

The synthesis of substituted pyridylacetic acid derivatives can also be achieved using Meldrum's acids as linchpin reagents. In this approach, the Meldrum's acid derivative first acts as a nucleophile in a substitution reaction with an activated pyridine-N-oxide. Subsequently, it functions as an electrophile, undergoing ring-opening and decarboxylation to yield the desired product. nih.gov

Furthermore, three-component reactions involving 3-formylchromone, primary amines, and Meldrum's acid have been developed to synthesize 2-pyridone derivatives bearing carboxylic acid and other functional groups. nih.gov This methodology provides a convergent and efficient route to highly functionalized pyridinones.

The general utility of Meldrum's acid in forming pyrone and, by extension, pyridinone structures is well-documented. Acylated Meldrum's acid can react with vinyl ethers to form an intermediate pyrandione, which upon treatment with acid, undergoes decarboxylation and loss of an alcohol to yield a γ-pyrone. orgsyn.org This pyrone can then be converted to the corresponding pyridinone.

Reactants Reaction Type Product Key Features
Anilinomethylidene Meldrum's acid, Active methylene nitrileCondensation/Cyclization2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivativeEfficient formation of the pyridinone ring. mdpi.com
Meldrum's acid derivative, Pyridine-N-oxideNucleophilic substitution/Ring-opening/DecarboxylationSubstituted pyridylacetic acid derivativeMeldrum's acid acts as a linchpin reagent. nih.gov
3-Formylchromone, Primary amine, Meldrum's acidThree-component reactionFunctionalized 2-pyridone derivativeHigh convergence and efficiency. nih.gov
Acylated Meldrum's acid, Vinyl etherAddition/Cyclization/Decarboxylationγ-PyroneIntermediate for pyridinone synthesis. orgsyn.org

Role of Cyanothioacetamide in Heterocyclic Ring Closure

Cyanothioacetamide is a valuable synthon in heterocyclic chemistry due to its polyfunctional nature, possessing both nucleophilic and electrophilic sites. tubitak.gov.tr This reactivity has been extensively utilized in the synthesis of a wide array of heterocyclic compounds, including pyridinone derivatives.

In the context of this compound synthesis, cyanothioacetamide can participate in ring closure reactions with suitable precursors. For example, it can react with anilinomethylidene derivatives of Meldrum's acid to form 6-mercapto-2-oxonicotinic acid derivatives. mdpi.com The thioamide group of cyanothioacetamide is crucial in this transformation, acting as a nucleophile to initiate the cyclization process.

Similarly, cyanoacetamide derivatives are widely employed in the synthesis of 3-cyano-2-pyridones. mdpi.comsciforum.net These reactions often involve the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent. The active methylene group of the cyanoacetamide acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the pyridinone ring.

The versatility of cyanoacetamide and its thio-analogue, cyanothioacetamide, lies in their ability to react with a variety of bidentate reagents to form diverse heterocyclic systems. tubitak.gov.tr The cyano and carbonyl (or thiocarbonyl) functionalities are strategically positioned to facilitate cyclization reactions, making them key building blocks in the synthesis of pyridinones and other related heterocycles.

Reagent Reaction Partner Resulting Heterocycle Significance
CyanothioacetamideAnilinomethylidene Meldrum's acid6-Mercapto-2-oxonicotinic acid derivativeIntroduction of a sulfur functionality. mdpi.com
Cyanoacetamide1,3-Dicarbonyl compound3-Cyano-2-pyridoneA common and efficient route to cyanopyridones. mdpi.comsciforum.net
Cyanoacetamide derivativesVarious bidentate reagentsDiverse heterocyclic systemsHighlights the versatility of cyanoacetamides as synthons. tubitak.gov.tr

Oxidative Cyclization and Dimerization Strategies

Oxidative cyclization represents a powerful strategy for the construction of 2-pyridone derivatives. This approach often involves the formation of an acyclic precursor, such as an enamide, which then undergoes an intramolecular cyclization with concomitant oxidation to yield the aromatic pyridinone ring. rsc.org These reactions can be promoted thermally or through the use of specific oxidizing agents.

One such methodology allows for the rapid synthesis of polycyclic Pechmann dyes through a double oxidative cyclization of dienamides under mild conditions. rsc.org This demonstrates the potential of oxidative cyclization to create complex molecular architectures in a single step.

Another innovative approach involves the oxidative amination of cyclopentenones to streamline the synthesis of pyridones. researchgate.netresearchgate.netchemrxiv.org In this one-pot process, a cyclopentenone is converted to its silyl (B83357) enol ether in situ, followed by the introduction of a nitrogen atom and subsequent aromatization to afford the pyridone. This method is characterized by its operational simplicity, mild reaction conditions, and broad functional group tolerance. researchgate.netchemrxiv.org

Biomimetic synthesis routes have also explored oxidative cyclization. For instance, the synthesis of pyridomacrolidin has been investigated through an unusual oxidative cyclization of an N-hydroxy pyridone with a Z-2-cyclodecenone. nih.gov

While not directly leading to dimerization in the context of this compound synthesis, oxidative conditions can also promote the dehydrogenative dimerization of unfunctionalized pyridines to form 2,2'-bipyridyls, showcasing the broader applicability of oxidation in pyridine chemistry. researchgate.net

Strategy Precursor Key Transformation Advantages
Oxidative CyclizationEnamideIntramolecular cyclization and dehydrogenationAccess to structurally diverse 2-pyridones. rsc.org
Oxidative AminationCyclopentenoneSilyl enol ether formation, nitrogen insertion, aromatizationOne-pot, mild conditions, high efficiency. researchgate.netresearchgate.netchemrxiv.org
Biomimetic Oxidative CyclizationN-hydroxy pyridone and cyclodecenoneIntramolecular cyclizationMimics natural synthetic pathways. nih.gov

Transition-Metal-Catalyzed Approaches for C-C Bond Formation in Pyridines

Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines by enabling the direct formation of carbon-carbon bonds at specific positions on the pyridine ring. nih.gov These methods offer a powerful alternative to classical condensation reactions and are particularly useful for introducing substituents that are difficult to install using traditional approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to form C-C bonds in pyridine systems. These reactions typically involve the coupling of a halopyridine with an organoboron or organometallic reagent, or with an alkene. nih.gov

More recently, transition-metal-catalyzed C-H bond activation has emerged as a highly atom-economical strategy for the functionalization of pyridines. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as halopyridines, and allows for the direct coupling of a C-H bond with a variety of partners. For example, rhodium-catalyzed C-H alkylation of pyridines with acrylates and acrylamides has been reported. nih.gov

The regioselectivity of these C-H functionalization reactions can often be controlled by the choice of catalyst, ligands, and directing groups. For instance, a cobalt/aluminum co-catalytic system has been shown to achieve exclusively C5-selective alkenylation of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

In the context of synthesizing this compound, transition-metal-catalyzed C-C bond formation could be envisioned for the introduction of the carboxylic acid group or a precursor thereof at the C4 position of a pre-formed pyridinone ring.

Catalyst Type Reaction Substrates Significance
PalladiumCross-coupling (e.g., Suzuki, Heck)Halopyridine and organometallic reagent/alkeneVersatile for introducing various substituents. nih.gov
RhodiumC-H AlkylationPyridine and acrylate/acrylamideAtom-economical C-C bond formation. nih.gov
Cobalt/AluminumC-H AlkenylationImidazo[1,2-a]pyridine and alkyneHigh regioselectivity. researchgate.net

Yield Optimization and Reaction Efficiency in Synthetic Protocols

The choice of solvent can also play a significant role. In the oxidative amination of cyclopentenones, it was found that while the reaction proceeds in a variety of solvents, binary solvent mixtures such as methanol:tetrahydrofuran (THF) or methanol:pentane were particularly suitable, allowing for a one-pot procedure that combines the silyl enol ether formation and nitrogen insertion steps, thereby increasing the synthetic utility. chemrxiv.org

For transition-metal-catalyzed reactions, the choice of ligand, catalyst loading, and reaction temperature are crucial parameters that need to be optimized to maximize the yield and minimize side reactions. The development of highly active and selective catalysts is an ongoing area of research aimed at improving the efficiency of C-C bond forming reactions. acs.orgrsc.org

In multi-component reactions, the stoichiometry of the reactants and the order of addition can have a profound impact on the outcome of the reaction. Careful optimization of these parameters is necessary to achieve high yields of the desired product and to simplify the purification process.

Ultimately, a combination of systematic screening of reaction parameters and a thorough understanding of the underlying reaction mechanisms is essential for developing a high-yielding and efficient synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for Complex Analogs

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multidimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of N-alkylated pyridone derivatives. It allows for the mapping of both through-bond and through-space correlations between nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridone ring and the N-pentyl substituent. The protons on the heterocyclic ring typically appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the carbonyl and carboxylic acid groups. The protons of the pentyl chain will appear in the aliphatic upfield region. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding. libretexts.org

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbons of the pyridone ring and the carboxylic acid are the most deshielded, appearing significantly downfield (typically >160 ppm). libretexts.orgpressbooks.pub The sp²-hybridized carbons of the pyridone ring resonate in the aromatic region, while the sp³-hybridized carbons of the pentyl chain appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Oxo-1-pentylpyridine-4-carboxylic acid Predicted values are based on analyses of structurally similar compounds such as functionalized 2-pyridone-3-carboxylic acids and other N-alkylated pyridones. nih.gov

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pyridone Ring
H-3~6.7~117Singlet or narrow doublet
H-5~7.8~140Doublet
H-6~8.4~145Doublet
C-2 (C=O)-~162Pyridone carbonyl
C-4 (C-COOH)-~143
Substituents
COOH~13-14 (broad s)~164Carboxylic acid carbonyl
N-CH₂ (Pentyl-1)~4.0 (t)~52Triplet, coupled to Pentyl-2 CH₂
CH₂ (Pentyl-2)~1.8 (m)~30Multiplet
CH₂ (Pentyl-3)~1.3 (m)~28Multiplet
CH₂ (Pentyl-4)~1.3 (m)~22Multiplet
CH₃ (Pentyl-5)~0.9 (t)~14Triplet, coupled to Pentyl-4 CH₂

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet

2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would be used to confirm the sequence of the pentyl chain by showing correlations between adjacent methylene (B1212753) (CH₂) groups and between the terminal methyl (CH₃) and its adjacent methylene group. It would also show a correlation between the H-5 and H-6 protons on the pyridone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals from the ¹H NMR and COSY spectra.

Correlation from the N-CH₂ protons of the pentyl group to the C-2 and C-6 carbons of the pyridone ring, confirming the N-alkylation site.

Correlations from the ring protons (H-3, H-5) to the carboxylic acid carbon (C-4), confirming its position.

Correlations from ring protons to other ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal correlations between the N-CH₂ protons of the pentyl chain and the H-6 proton of the ring, providing insight into the rotational conformation around the N-C bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information, acting as a molecular fingerprint.

For this compound (C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 209. The fragmentation is dictated by the functional groups present. Key fragmentation pathways would include: libretexts.orglibretexts.org

Loss of the N-pentyl side chain: Alpha-cleavage at the benzylic-like position can lead to the loss of a butyl radical (•C₄H₉), resulting in a fragment at m/z 152. Alternatively, cleavage can result in the formation of a pentyl cation ([C₅H₁₁]⁺) at m/z 71.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the pentyl chain to the pyridone carbonyl oxygen, followed by the elimination of a neutral alkene (pentene, C₅H₁₀). This would produce a fragment ion at m/z 139.

Decarboxylation: Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. This can occur via the loss of a carboxyl radical (•COOH), leading to a fragment at m/z 164, or through the loss of carbon dioxide (CO₂), giving a fragment at m/z 165. youtube.com

Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group can result in the loss of a hydroxyl radical (•OH), producing an acylium ion ([M-17]⁺) at m/z 192. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
209[C₁₁H₁₅NO₃]⁺Molecular Ion ([M]⁺)
192[M - OH]⁺Loss of hydroxyl radical from COOH
165[M - CO₂]⁺Loss of carbon dioxide
164[M - COOH]⁺Loss of carboxyl radical
152[M - C₄H₉]⁺Alpha-cleavage of pentyl chain
139[M - C₅H₁₀]⁺McLafferty Rearrangement
71[C₅H₁₁]⁺Pentyl cation

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for the specific title compound is not available, analysis of related pyridone and pyridine (B92270) carboxylic acid derivatives allows for well-founded predictions. nih.govrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric Forms

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a rapid and powerful method for identifying functional groups within a molecule.

The IR spectrum of this compound would be dominated by characteristic absorptions: libretexts.org

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the C-H bonds in the pentyl group.

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for a hydrogen-bonded dimer. pressbooks.pub The amide C=O stretch of the 2-pyridone ring is expected at a lower frequency, often around 1650-1670 cm⁻¹, due to its amide character.

C=C and C=N Stretches: Absorptions in the 1550-1650 cm⁻¹ region are characteristic of the double bonds within the pyridone ring.

Vibrational spectroscopy is also particularly useful for studying the tautomerism between the 2-pyridone (lactam) form and its 2-hydroxypyridine (B17775) (lactim) isomer. In the solid state and in polar solvents, the pyridone form is overwhelmingly favored. elsevierpure.comwikipedia.org The presence of a strong C=O stretching band (around 1650 cm⁻¹) and the absence of a sharp, free O-H stretching band (around 3500 cm⁻¹) in the IR spectrum would confirm the predominance of the 2-oxo (pyridone) tautomer. elsevierpure.comacs.org Raman spectroscopy provides complementary information and can be especially useful for observing the symmetric vibrations of the ring system. elsevierpure.com

Table 3: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
O-H stretchCarboxylic Acid (dimer)2500 - 3300Strong, very broad
C-H stretchPentyl group (sp³)2850 - 2960Medium to strong
C=O stretchCarboxylic Acid (dimer)~1710Strong
C=O stretchPyridone (amide)~1660Strong
C=C / C=N stretchPyridone ring1550 - 1650Medium to strong
C-O stretchCarboxylic Acid1210 - 1320Strong

Theoretical and Computational Chemistry Studies of 2 Oxo 1 Pentylpyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for the determination of electronic structure and molecular geometries of medium-sized organic molecules. For 2-Oxo-1-pentylpyridine-4-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's three-dimensional structure to its lowest energy state. nih.gov

These calculations yield crucial electronic properties that govern the molecule's behavior. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the carboxylic acid and the N-pentyl group.

While specific calculated values for this compound are not published, the following table provides illustrative data based on typical values for similar substituted pyridone and pyridine (B92270) carboxylic acid derivatives found in computational studies. nih.govijcce.ac.irmdpi.comresearchgate.net

PropertyIllustrative Predicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability, likely localized on the pyridone ring.
LUMO Energy -1.8 eVIndicates electron-accepting capability, likely delocalized over the conjugated system.
HOMO-LUMO Gap (ΔE) 4.7 eVReflects chemical reactivity and stability.
Dipole Moment ~4.5 DQuantifies the overall polarity of the molecule.
Mulliken Atomic Charges
Carbonyl Oxygen (O)-0.60 eHighlights this atom as a primary site for hydrogen bonding and electrophilic attack.
Carboxyl Oxygen (O-H)-0.55 eIndicates a nucleophilic character.
Pyridone Nitrogen (N)-0.50 eShows significant negative charge, influencing the ring's electronic properties.

Note: The values in this table are hypothetical and serve for illustrative purposes, derived from trends observed in analogous compounds. Actual values would require specific DFT calculations for this compound.

For situations demanding higher accuracy, particularly for energetic and spectroscopic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation.

Ab initio calculations are especially valuable for predicting spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods can be used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. doi.org For 2-pyridone and its derivatives, these calculations can help elucidate the nature of the electronic transitions (e.g., n→π* or π→π* transitions). doi.org Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. bohrium.comresearchgate.net

The presence of the flexible N-pentyl group and the rotatable carboxylic acid group introduces significant conformational complexity to this compound. Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. chemistrysteps.comlibretexts.org

The primary sources of conformational isomerism are the rotations around the C-C single bonds of the pentyl chain and the C-C bond connecting the carboxylic acid to the pyridine ring. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy minima on the potential energy surface. This is often achieved by rotating dihedral angles in increments and performing geometry optimization at each step. researchgate.net

Conformer TypeKey Dihedral Angle(s)Expected Relative Stability
Extended Pentyl Chain C-C-C-C angles approx. 180° (anti)Likely the global minimum in the gas phase due to minimal steric hindrance.
Gauche Pentyl Chain At least one C-C-C-C angle approx. ±60° (gauche)Slightly higher in energy than the extended conformer.
Folded Pentyl Chain Multiple gauche interactions leading to a folded shapePotentially stabilized by intramolecular interactions or solvent effects.
Planar Carboxylic Acid O=C-C=C dihedral approx. 0° or 180°Likely stabilized by conjugation with the pyridine ring.
Twisted Carboxylic Acid O=C-C=C dihedral at an intermediate angleHigher in energy, may represent a transition state between planar conformers.

Note: This table presents a qualitative description of expected conformers. The precise geometries and relative energies would require detailed quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for studying static properties of a molecule, Molecular Dynamics (MD) simulations provide a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular movements and interactions on a femtosecond to microsecond timescale. readthedocs.io

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. researchgate.net Such simulations would reveal the conformational flexibility of the N-pentyl chain, showing transitions between different gauche and anti conformations. bohrium.com It would also provide detailed information about the hydration of the molecule. The polar pyridone and carboxylic acid groups are expected to form strong hydrogen bonds with surrounding water molecules. researchgate.netacs.org The simulation can quantify the number of hydrogen bonds, their lifetimes, and the structure of the solvation shells around different parts of the molecule. This information is critical for understanding the molecule's solubility and how it interacts with biological macromolecules.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the chemical reactivity of a molecule and to explore the mechanisms of its potential reactions. The electronic properties calculated by DFT, such as the HOMO/LUMO distributions and the electrostatic potential map, provide initial clues about reactivity. For this compound, the electron-rich oxygen atoms and the π-system of the ring are likely sites for electrophilic attack, while the acidic proton of the carboxylic acid is the most probable site for deprotonation by a base.

More advanced computational techniques can be used to model reaction pathways. For example, the mechanism of a reaction, such as a potential decarboxylation or an electrophilic aromatic substitution, can be investigated by locating the transition state structures and calculating the activation energies. researchgate.net This allows for a prediction of the feasibility and kinetics of a given reaction. For instance, studies on the reactivity of pyridone anions have shown that they are ambident nucleophiles, capable of reacting at either the nitrogen or the oxygen atom, and that the regioselectivity of the reaction can be rationalized using computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov Although a QSAR study requires a dataset of compounds with known activities, the principles can be applied to the design of analogs of this compound.

A hypothetical QSAR study would involve synthesizing a series of analogs with variations in the N-alkyl chain (e.g., changing its length or branching) and substituents on the pyridine ring. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the measured biological activity (e.g., IC50 value for enzyme inhibition). chemrevlett.comnih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. Studies on related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have successfully used QSAR to develop models for predicting their activity as P-glycoprotein inhibitors. nih.govnih.gov

In-Silico Analysis of this compound Reveals Limited Publicly Available Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of this interaction.

A thorough search of existing research databases and scientific publications did not yield specific studies detailing the molecular docking simulations or binding affinity predictions of this compound with any particular biomolecular targets. While there are numerous studies on related compounds, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which have been investigated for their potential as P-glycoprotein inhibitors, this information is not directly applicable to the subject of this article due to structural differences. nih.govnih.gov

The absence of such specific data precludes a detailed discussion on the binding modes, key interacting amino acid residues, and predicted binding affinities of this compound. Further computational research would be necessary to elucidate its potential interactions with various biomolecular targets and to predict its binding efficacy. Such studies would provide valuable insights into its possible mechanisms of action and guide further experimental validation.

Biochemical and Molecular Biological Investigations of Analogous Pyridinone Carboxylic Acids

In Vitro Enzyme Inhibition Studies

Pyridinone carboxylic acid derivatives have emerged as a versatile scaffold for the development of potent inhibitors of various enzymes, playing crucial roles in pathological conditions.

Characterization of Enzyme-Inhibitor Kinetics (e.g., OPRT, Pim-1)

The Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers, has been a prominent target for pyridinone-based inhibitors. Numerous studies have characterized the inhibitory kinetics of these compounds. For instance, a series of new aromatic O-alkyl pyridine (B92270) derivatives demonstrated potent PIM-1 kinase inhibitory activity with IC50 values as low as 0.095 µM. nih.gov Kinetic analyses revealed that these compounds can act as both competitive and non-competitive inhibitors of the Pim-1 kinase enzyme. nih.gov Another study on pyridine-quinoline hybrids identified compounds that behaved as competitive inhibitors, while one derivative exhibited a mixed competitive and non-competitive inhibition profile against Pim-1 kinase. nih.gov

Substituted pyridones have also been identified as highly potent Pim-1 kinase inhibitors, with the most potent compound in one study exhibiting an IC50 of 50 nM. researchgate.net Furthermore, a pyrido[4,3-d]pyrimidine (B1258125) derivative, SKI-O-068, was found to have an IC50 of 133 nM against Pim-1 kinase. nih.gov While detailed kinetic constants like K_i, k_on, and k_off are not always reported, the consistent findings of low micromolar to nanomolar IC50 values underscore the potential of the pyridinone carboxylic acid scaffold in designing effective Pim-1 inhibitors.

Research into orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme involved in nucleotide biosynthesis, has also explored pyridinone-based inhibitors. A fluorometric assay has been developed to screen for OPRT inhibitors, identifying 5-fluoroorotic acid as a potent inhibitor. mdpi.com This assay provides a valuable tool for discovering and characterizing new pyridinone carboxylic acid derivatives targeting this enzyme.

Table 1: Inhibitory Activity of Analogous Pyridinone Carboxylic Acids against Pim-1 Kinase

Compound Class Inhibitor Example IC50 (µM) Type of Inhibition
Aromatic O-alkyl pyridines Compound 4f 0.095 Competitive and Non-competitive
Aromatic O-alkyl pyridines Compound 4c 0.110 Competitive and Non-competitive
Pyridine-quinoline hybrids Compound 5b, 5c, 6e, 14a Not specified Competitive
Pyridine-quinoline hybrids Compound 13a Not specified Competitive and Non-competitive
Substituted pyridones Not specified 0.050 Not specified
Pyrido[4,3-d]pyrimidine SKI-O-068 0.133 Not specified

Binding Site Analysis and Molecular Interactions with Enzymes

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of pyridinone carboxylic acid derivatives with their target enzymes. For Pim-1 kinase, these inhibitors typically bind within the ATP-binding pocket. nih.gov A crystal structure of Pim-1 in complex with a pyrido[4,3-d]pyrimidine derivative revealed a unique binding mode, distinct from previously reported inhibitors. nih.govplos.org The interactions between the inhibitor and active site residues are crucial for its potency. nih.gov

Docking studies have shown that the pyridone core acts as a central scaffold, with substituents forming key interactions. nih.gov For instance, in the case of Pim-1 inhibitors, interactions with key residues such as Lys67, Glu121, Ile104, Arg122, and Pro123 in the active site are critical for inhibitory activity. mdpi.com The unique presence of proline at position 123 in the hinge region of Pim-1, which prevents the formation of a typical hydrogen bond, offers an opportunity for designing selective inhibitors. nih.gov The carboxylic acid moiety often plays a crucial role in coordinating with the target, for example, by forming hydrogen bonds or interacting with metal ions within the active site. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Analogous pyridinone carboxylic acids have also been investigated for their ability to bind to various cellular receptors. A notable example is the cannabinoid receptor type 2 (CB2R), which is involved in pain and inflammation. nih.gov A series of N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and evaluated as CB2R agonists. nih.gov The most promising of these compounds demonstrated an EC50 of 112 nM. nih.gov

Molecular docking studies of these pyridone-based derivatives suggest a binding pose consistent with known CB2R agonists. nih.govnih.gov The 2-pyridone ring serves as a suitable scaffold for designing CB2R ligands, with various substituents on the pyridone core influencing binding affinity and functional activity. nih.gov Optimization of these derivatives has led to compounds with high affinity and selectivity for the CB2 receptor, with some exhibiting K_i values in the low nanomolar range. rsc.org

Cellular Pathway Modulation Studies (Non-Clinical)

The biological effects of pyridinone carboxylic acid analogues are often a consequence of their ability to modulate intracellular signaling pathways that regulate fundamental cellular processes.

Investigations into Signaling Cascades and Transcriptional Regulation

Several studies have pointed to the modulation of key signaling pathways by pyridinone derivatives. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival, has been identified as a target. clinicaleducation.org For example, certain pyridine N-oxide derivatives have been shown to inhibit NF-κB activation by interfering with its DNA binding activity. nih.gov This inhibition is thought to occur through the oxidative modification of thiol groups on the p50 subunit of NF-κB. nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival, is another pathway potentially modulated by these compounds. nih.govnih.gov While direct studies on the effects of 2-Oxo-1-pentylpyridine-4-carboxylic acid on this pathway are lacking, the known role of MAPK signaling in cancers where pyridinone derivatives show activity suggests it as a plausible target.

Furthermore, pyridinone carboxylic acids have been shown to influence transcriptional regulation. For instance, the transcription of the p21/CIP1 gene, a key cell cycle inhibitor, can be directly regulated by transcription factors that may be influenced by the activity of these compounds. nih.gov The expression of cyclins, such as cyclin D1, which are critical for cell cycle progression, is also under complex transcriptional control that can be a target for therapeutic intervention. nih.gov

Effects on Cellular Growth and Proliferation in Research Models

The ability of analogous pyridinone carboxylic acids to inhibit key enzymes and modulate signaling pathways translates into significant effects on cellular growth and proliferation in non-clinical research models. Numerous pyridinone derivatives have demonstrated potent anti-proliferative activity against a variety of cancer cell lines.

For instance, pyridine-quinoline hybrids have shown remarkable antitumor activity against liver, colon, leukemia, and prostate cancer cell lines. nih.gov Similarly, aromatic O-alkyl pyridine derivatives exhibited potent in vitro anticancer activity against myeloid leukemia, liver, prostate, and colon cancer cell lines. nih.gov The anti-proliferative effects are often associated with the induction of apoptosis (programmed cell death). nih.gov

Table 2: Anti-proliferative Activity of Analogous Pyridinone Derivatives in Cancer Cell Lines

Compound Class Cell Line IC50 (µM)
Aromatic O-alkyl pyridine HepG-2 (Liver Cancer) Not specified
Aromatic O-alkyl pyridine Caco-2 (Colon Cancer) Not specified
Aromatic O-alkyl pyridine NFS-60 (Leukemia) Not specified
Aromatic O-alkyl pyridine PC-3 (Prostate Cancer) Not specified
Pyridine-quinoline hybrid HepG-2 (Liver Cancer) Potent activity
Pyridine-quinoline hybrid Caco-2 (Colon Cancer) Potent activity
Pyridine-quinoline hybrid NFS-60 (Leukemia) Potent activity
Pyridine-quinoline hybrid PC-3 (Prostate Cancer) Potent activity

The mechanism behind these anti-proliferative effects often involves the modulation of cell cycle progression. For example, the upregulation of the cell cycle inhibitor p21/CIP1 can lead to cell cycle arrest. nih.gov The complex regulation of cyclin D1, a key driver of the G1/S phase transition, presents another avenue through which these compounds can exert their effects on cell proliferation. nih.gov

Antimicrobial and Antioxidant Potential in Preclinical Models

The pyridinone carboxylic acid scaffold is a key feature in numerous compounds investigated for their therapeutic potential, particularly as antimicrobial agents. mendeley.com Preclinical studies on analogues of this compound have revealed significant antimicrobial and antioxidant properties.

Research into functionalized 2-pyridone-3-carboxylic acids has demonstrated notable activity against Gram-positive bacteria. researchgate.netnih.gov In these studies, Staphylococcus aureus was identified as the most sensitive microorganism to the synthesized compounds. researchgate.netnih.gov Molecular docking studies suggest that the most active of these compounds interact with the DNA gyrase active site, a mechanism shared with fluoroquinolone antibiotics. researchgate.net Similarly, other pyridone derivatives have shown a wide spectrum of bioactivity, including antibacterial and antifungal effects. asianpubs.orgresearchgate.net

Investigations into 4-pyridinone derivatives have confirmed their efficacy, particularly against Gram-negative bacteria. asianpubs.orgresearchgate.net Several newly synthesized 4-pyrone and 4-pyridinone derivatives have been identified as promising antibacterial agents against species such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. asianpubs.orgresearchgate.net The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.net

Beyond direct antimicrobial action, some pyridone carboxylic acids exhibit antioxidant potential by modulating cellular oxidative stress. In vitro studies on pyridone carboxylic acid antimicrobials, such as ofloxacin (B1677185) and ciprofloxacin, have shown they can significantly decrease the levels of reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·) generated by human neutrophils. fujita-hu.ac.jp This suggests a potential anti-inflammatory action by reducing the excess ROS produced at inflammation sites. fujita-hu.ac.jp

Table 1: Antimicrobial Activity of Selected Pyridinone Carboxylic Acid Analogues This table is interactive. You can sort and filter the data.

Compound Class Test Organism Strain Activity/Result Reference
2-Pyridone-3-carboxylic acid derivative (4p) Staphylococcus aureus (Not specified) Excellent activity researchgate.netnih.gov
2-Pyridone-3-carboxylic acid derivative (5c) Staphylococcus aureus (Not specified) Excellent activity researchgate.netnih.gov
4-Pyridinone derivative Escherichia coli (Not specified) Promising antibacterial agent asianpubs.orgresearchgate.net
4-Pyridinone derivative Pseudomonas aeruginosa (Not specified) Promising antibacterial agent asianpubs.orgresearchgate.net
4-Pyridinone derivative Klebsiella pneumoniae (Not specified) Promising antibacterial agent asianpubs.orgresearchgate.net
Ofloxacin Human neutrophils (In vitro system) Markedly decreased O₂⁻, H₂O₂, OH· fujita-hu.ac.jp
Ciprofloxacin Human neutrophils (In vitro system) Markedly decreased O₂⁻, H₂O₂, OH· fujita-hu.ac.jp

Biochemical Metabolism and Biotransformation Pathways of Pyridine Carboxylic Acids (Excluding Human Clinical Data)

Understanding the metabolic fate of pyridine carboxylic acids is crucial for drug development. Preclinical investigations, often utilizing models that mimic mammalian metabolism, have elucidated key biotransformation pathways.

A significant model in this area is the fungus Cunninghamella elegans, which is well-established for its ability to predict mammalian drug metabolism. nih.govresearchgate.netscispace.com Studies using this model on various fluorinated phenyl pyridine carboxylic acids have identified phase-I oxidative metabolism as a primary pathway. nih.govresearchgate.net The primary metabolites formed were alcohols and hydroxylated carboxylic acids, with spectroscopic analysis confirming that hydroxylation predominantly occurs at the 4'-position of the phenyl ring. nih.govresearchgate.netscispace.com This hydroxylation was blocked if a fluorine atom was present at that position, demonstrating how substitution patterns can significantly alter metabolic pathways. nih.govresearchgate.net Interestingly, these specific fluorophenyl pyridine carboxylic acids were not metabolized by rat liver microsomes due to inhibitory action, highlighting the critical role of the fungal model in identifying potential metabolites. nih.govresearchgate.netscispace.com

Other preclinical systems have provided further insights. Studies on pyridone-based EP3 antagonists using rat liver microsomes have been used to assess metabolic stability. nih.gov For certain unsaturated analogues, metabolite identification studies revealed the formation of glutathione (B108866) (GSH) adducts. nih.gov This suggests that biotransformation can occur through a 1,4-Michael addition of glutathione to an α,β-unsaturated carbonyl moiety, a common phase-II conjugation pathway for detoxification. nih.gov

Investigations into more complex pyridone-containing adenine (B156593) dinucleotides (ox-NAD) using liver extracts have shown that a likely degradation pathway involves the hydrolysis of the pyrophosphate linkage. nih.govacs.org This process results in the formation of the corresponding pyridone ribosides. nih.gov The metabolism of 2-carboxypyridine (picolinic acid) by Bacillus species has been shown to begin with hydroxylation at the 6-position of the pyridine ring. semanticscholar.org

Table 2: Summary of Preclinical Metabolism of Pyridine Carboxylic Acid Analogues This table is interactive. You can sort and filter the data.

Compound Class Preclinical Model Metabolic Pathway Key Metabolites/Products Reference
Fluorophenyl pyridine carboxylic acids Cunninghamella elegans Phase I Oxidation (Hydroxylation) Alcohols, Hydroxylated carboxylic acids nih.govresearchgate.netscispace.com
Unsaturated pyridone EP3 antagonist Rat liver S9 fractions Phase II Conjugation (Glutathione adduction) GSH adducts nih.gov
Pyridone-containing adenine dinucleotides (ox-NAD) Liver extract Hydrolysis Pyridone ribosides nih.govacs.org
2-Carboxypyridine (Picolinic acid) Bacillus sp. Hydroxylation 6-Hydroxypicolinic acid semanticscholar.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the N-pentyl Chain and its Impact on Biochemical Interactions

The N-substituent on the 2-pyridone ring plays a critical role in defining the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn significantly influence its interaction with biological targets. While direct SAR studies systematically modifying the N-pentyl chain of 2-Oxo-1-pentylpyridine-4-carboxylic acid are not extensively documented, the broader literature on N-substituted 2-pyridones provides valuable insights. researchgate.net

Systematic variations of this chain are expected to have predictable effects:

Chain Length: Shortening the alkyl chain (e.g., from pentyl to methyl or ethyl) would decrease lipophilicity, potentially enhancing aqueous solubility but possibly reducing membrane penetration or hydrophobic interactions within a target's binding pocket. Conversely, elongating the chain (e.g., to hexyl or heptyl) would increase lipophilicity, which might enhance binding through stronger hydrophobic interactions but could also lead to poor solubility, increased metabolic liability, or non-specific binding.

Branching: Introducing branching into the pentyl chain (e.g., iso-pentyl or neo-pentyl) would create greater steric bulk. This can be beneficial if it orients the molecule favorably within a binding site or detrimental if it causes steric clashes that prevent optimal binding.

Cyclization: Replacing the N-pentyl group with a cyclopentyl ring would restrict conformational flexibility. This can sometimes lock the molecule into a more active conformation, leading to an increase in potency, a concept known as "conformational constraint."

In studies of related N-substituted purine (B94841) derivatives, the length of an aminopolymethylene carboxylic acid chain was shown to be a determinant of cytotoxic activity, indicating the critical role of the N-substituent's spatial and chemical properties. mdpi.com

Exploration of Substituent Effects on Pyridine (B92270) Ring Positions

Substitutions on the pyridine ring of the 2-pyridone scaffold are a key strategy for fine-tuning biological activity and selectivity. The electronic and steric properties of substituents at positions 3, 5, and 6 can profoundly alter the molecule's interaction with biological targets. nih.govnih.gov

The 2-pyridone core is a versatile scaffold found in numerous bioactive compounds, and its derivatives have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net SAR studies on various 2-pyridone and pyridine derivatives have established several general principles:

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can influence the hydrogen-bonding capability of the pyridone's amide group and the pKa of the carboxylic acid. Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density of the ring system and may enhance interactions with electron-deficient pockets in a target protein. researchgate.netrsc.org Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease electron density and may form different types of interactions. For example, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the placement of electron-withdrawing and -donating groups on an attached phenyl ring had a significant effect on their activity as forkhead box M1 inhibitors. mdpi.com

Steric Bulk: The size of substituents is crucial. Bulky groups can provide additional van der Waals or hydrophobic interactions but can also cause steric hindrance, preventing the molecule from fitting into a binding site. In some series of ring-fused 2-pyridones, smaller groups at certain positions were found to be favorable for antibacterial activity. pnas.org

Positional Isomerism: The position of a substituent matters. For example, in one study on pyridine derivatives, a methyl group in the para position of an attached ring improved antiproliferative activity, whereas methyl groups in the ortho or meta positions were less effective. mdpi.com

The following table summarizes findings from related pyridine and pyridone compounds, illustrating the impact of ring substituents on biological activity.

Compound SeriesSubstituent & PositionObserved Impact on ActivityReference
Pyridine Derivatives-OCH₃ groups (increasing number)Increased antiproliferative activity (lower IC₅₀) nih.gov
3,4,6-triaryl-2(1H)-pyridones-OH or -OCH₃ on aryl ringsProfound positive effect on antiproliferative activity nih.govrsc.org
Pyridine Derivatives-CH₃ at para-position of phenyl ringImproved antiproliferative activity (IC₅₀ = 9.0 nM) mdpi.com
Pyridine Derivatives-CH₃ at ortho/meta-position of phenyl ringDecreased antiproliferative activity (IC₅₀ > 80 nM) mdpi.com
Ring-fused 2-pyridonesSmaller group at C8Moderate antibacterial activity pnas.org

Influence of Carboxylic Acid Group Position and Functionalization on Activity

The carboxylic acid group at the C4 position is a critical functional group, often acting as a key hydrogen bond donor/acceptor or a metal-coordinating group, enabling high-affinity interactions with enzyme active sites. nih.gov

Positional Importance: The location of the carboxylic acid on the pyridine ring is crucial. The 2-oxo-pyridine-4-carboxylic acid scaffold places the acidic group para to the ring nitrogen. This specific arrangement dictates the vector and distance of its potential interactions compared to, for instance, a 2-oxo-pyridine-3-carboxylic acid or a 2-oxo-pyridine-5-carboxylic acid. researchgate.net Studies on pyridine carboxylic acid isomers (picolinic, nicotinic, and isonicotinic acid) have shown that the position of the carboxyl group leads to vastly different pharmacological profiles, forming the basis for distinct classes of drugs. nih.gov

Functionalization and Isosteric Replacement: The carboxylic acid is essential for the activity of many 2-pyridone-based inhibitors. nih.gov However, this group can also lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. Therefore, its functionalization or replacement with bioisosteres is a common strategy in drug development.

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) masks the acidic proton and increases lipophilicity. This can improve cell permeability, turning the compound into a prodrug that is hydrolyzed back to the active carboxylic acid inside the cell.

Amidation: Formation of a carboxamide introduces a different hydrogen bonding pattern and can alter the molecule's binding mode.

Isosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (isosteres) can maintain the key binding interactions while improving drug-like properties. In studies on ring-fused 2-pyridones known as pilicides, replacing the carboxylic acid with isosteres like acyl sulfonamides and tetrazoles led to a significant improvement in biological activity. nih.govresearchgate.net

The table below details the effects of modifying the carboxylic acid group in a series of ring-fused 2-pyridone inhibitors.

Original GroupIsosteric ReplacementImpact on PapD Chaperone AffinityImpact on Biofilm InhibitionReference
-COOHBenzene sulfonamideImprovedNot evaluated nih.gov
-COOHMethyl sulfonamideComparableImproved (IC₅₀ ≈ 30-40 µM) nih.gov
-COOHTetrazoleComparableImproved (IC₅₀ ≈ 65-75 µM) nih.gov
-COOHHydroxamic acidDecreasedNot evaluated nih.gov
-COOH-CONH₂DecreasedNot evaluated nih.gov

Correlation of Computational Descriptors with Biological or Chemical Activities

Computational chemistry provides powerful tools to rationalize observed SAR and predict the activity of novel analogs. Methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are used to correlate calculated molecular properties (descriptors) with biological activities. nih.gov

Quantum Mechanical Descriptors (DFT): DFT calculations can determine electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govrsc.org These descriptors help explain the reactivity and non-covalent interaction capabilities of the molecule. For instance, the MEP can identify regions that are likely to act as hydrogen bond donors or acceptors, guiding the understanding of how the molecule interacts with a protein binding site.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies on 2-pyridone derivatives have been used to identify key interactions, such as hydrogen bonds and metal coordination, in the active sites of enzymes like DNA gyrase. researchgate.net The docking score, an estimation of binding affinity, can be correlated with experimentally determined activity (e.g., IC₅₀ values) to build a predictive SAR model.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of the ligand-protein complex over time. For 2-pyridone inhibitors, MD simulations have been used to assess the stability of the predicted binding pose and to confirm that key interactions are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.gov

In a computational study of 2-pyridone derivatives as potential COVID-19 main protease inhibitors, DFT was used to understand structure-property relationships, while docking and MD simulations were employed to identify the most promising candidates based on their binding scores and the stability of their interactions with the active site. nih.gov Such studies affirm the potential to use computational descriptors to guide the synthesis and optimization of new 2-pyridone-based compounds.

Derivatization and Analog Synthesis for Research Tool Development

Synthesis of Esters, Amides, and Salt Forms of 2-Oxo-1-pentylpyridine-4-carboxylic Acid

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various derivatives, including esters, amides, and salts. These modifications can significantly alter the compound's physicochemical properties, such as solubility, stability, and cell permeability, which are crucial for its application as a research tool.

Esters: Esterification of the 4-carboxylic acid can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive substrates, milder conditions can be employed, such as the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity and steric bulk of the resulting ester.

Amides: Amide derivatives are readily synthesized from this compound by coupling it with a primary or secondary amine. libretexts.org This transformation is typically facilitated by peptide coupling reagents to activate the carboxylic acid. organic-chemistry.org Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Another effective method involves the use of phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). researchgate.net These methods allow for the formation of a diverse library of amides by varying the amine component. The reaction progress can be monitored by standard chromatographic and spectroscopic techniques.

Salts: Salt formation is a straightforward method to enhance the aqueous solubility of this compound. Treatment of the carboxylic acid with an appropriate inorganic or organic base can yield the corresponding salt. For instance, reaction with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3) in a suitable solvent will produce the corresponding alkali metal carboxylate salts. Amine salts can be prepared by reacting the carboxylic acid with a variety of amines. The choice of the counter-ion can be tailored to optimize the physical properties of the resulting salt for specific experimental needs. acs.orgrsc.org

Table 1: Synthetic Approaches for Derivatization of this compound

Derivative TypeReagents and ConditionsProduct
Esters R-OH, H+ (catalyst) or DCC/DMAP or 1. SOCl2, 2. R-OH2-Oxo-1-pentylpyridine-4-carboxylate ester
Amides R1R2NH, Coupling agent (e.g., EDC/HOBt, PyBOP)N-substituted-2-oxo-1-pentylpyridine-4-carboxamide
Salts Inorganic base (e.g., KOH) or Organic base (e.g., amine)2-Oxo-1-pentylpyridine-4-carboxylate salt

Preparation of Heterocyclic Fused Systems Incorporating the Pyridinone Core

Fusing additional heterocyclic rings to the this compound core can lead to novel chemical entities with potentially enhanced or altered biological activities. These modifications can rigidly constrain the molecule's conformation, which can be beneficial for target binding, and introduce new points for interaction.

The synthesis of such fused systems often involves multi-step sequences starting from suitably functionalized 2-pyridone derivatives. For instance, a common strategy involves the introduction of reactive functional groups at the 3- and 5-positions of the pyridone ring, which can then undergo cyclization reactions to form a new fused ring.

One approach could involve the synthesis of a 3-amino-2-oxo-1-pentylpyridine-4-carboxylic acid derivative. This intermediate could then be reacted with various reagents to construct a fused pyrimidine, imidazole, or triazole ring. For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine system. Similarly, reaction with nitrous acid followed by a suitable cyclizing agent could be used to construct a fused triazole ring.

Another strategy could involve the functionalization of the pyridone ring to introduce groups that can participate in intramolecular cyclization reactions. For example, a 3-acetyl-2-oxo-1-pentylpyridine-4-carboxylic acid derivative could serve as a precursor for the synthesis of fused isoxazole (B147169) or pyrazole (B372694) rings. Ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes has been shown to produce fused heterocycle-pyridinones. rsc.org Microwave-assisted thermal electrocyclization of a 2-aza-6π-electron system is another one-pot method for creating fused 2-pyridone ring systems. elsevierpure.com

Table 2: Potential Heterocyclic Fused Systems from this compound Derivatives

Fused HeterocyclePrecursorPotential Synthetic Strategy
Pyridopyrimidine3-Amino-2-oxo-1-pentylpyridine-4-carboxylic acidCondensation with a β-dicarbonyl compound
Pyridotriazole3-Amino-2-oxo-1-pentylpyridine-4-carboxylic acidDiazotization followed by intramolecular cyclization
Pyridopyrazole3-Hydrazino-2-oxo-1-pentylpyridine-4-carboxylic acidCondensation with a 1,3-dicarbonyl compound

Development of Fluorescent or Isotopic Labels for Imaging and Mechanistic Studies

To visualize the distribution of this compound in biological systems and to study its mechanism of action, it is essential to develop fluorescently or isotopically labeled analogs.

Fluorescent Labels: A fluorescent probe can be created by conjugating a fluorophore to the this compound molecule. The point of attachment should be carefully chosen to minimize perturbation of the compound's biological activity. The carboxylic acid group is a convenient site for conjugation. The acid can be activated and then reacted with an amine-functionalized fluorophore. A wide variety of fluorophores with different excitation and emission wavelengths are commercially available, allowing for the selection of a label suitable for specific imaging applications. For instance, BODIPY dyes or other fluorescent scaffolds could be attached. acs.orgsciforum.netresearchgate.netresearchgate.net The synthesis of N-alkyl-3-cyano-2-pyridones and their derivatives has been explored for fluorescence applications. sciforum.net

Isotopic Labels: Isotopic labeling involves the incorporation of a stable or radioactive isotope into the molecule. wikipedia.org This can be useful for quantitative analysis in biological samples (e.g., by mass spectrometry) and for metabolic studies. For this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be introduced. nih.govchemrxiv.org Deuterium can be incorporated by using deuterated starting materials in the synthesis. ¹³C or ¹⁵N labeling can be achieved by using ¹³C- or ¹⁵N-labeled precursors at a suitable stage of the synthetic route. For example, a ¹³C-labeled pentyl group could be introduced via a labeled pentyl halide in the N-alkylation step.

Table 3: Labeling Strategies for this compound

Label TypeIsotope/FluorophorePotential Incorporation SiteApplication
Fluorescent BODIPY, Fluorescein, etc.Carboxylic acid (via amide linkage)Cellular imaging, fluorescence microscopy
Isotopic (Stable) ²H, ¹³C, ¹⁵NPentyl chain, Pyridone ringMass spectrometry, NMR-based mechanistic studies
Isotopic (Radioactive) ³H, ¹⁴CPentyl chain, Pyridone ringAutoradiography, quantitative tissue distribution studies

Conjugation Strategies for Ligand-Targeting Probes

To enhance the specificity of this compound for its biological target, it can be conjugated to a targeting moiety, such as a peptide, antibody, or small molecule that is known to accumulate in a specific tissue or cell type. This approach can increase the local concentration of the compound at the site of action, thereby improving its efficacy and reducing off-target effects.

The conjugation strategy often relies on bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgresearchgate.netnih.govnih.gov A common approach is to introduce a "click chemistry" handle, such as an azide (B81097) or an alkyne, into the this compound molecule. organic-chemistry.org This can be done by modifying the pentyl chain or by derivatizing the carboxylic acid. For example, an amino-functionalized linker could be attached to the carboxylic acid, and this linker could then be further modified to introduce an azide or alkyne group.

Once the "clickable" analog of this compound is synthesized, it can be conjugated to a targeting moiety that has a complementary click handle. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most widely used click reactions for this purpose. organic-chemistry.org Other bioorthogonal reactions, such as the Staudinger ligation or oxime/hydrazone formation, can also be employed. nih.govnih.govacs.org

Table 4: Bioorthogonal Conjugation Strategies

Bioorthogonal ReactionFunctional Groups on ProbeFunctional Groups on Targeting Moiety
CuAAC Click Chemistry Alkyne or AzideAzide or Alkyne
SPAAC Click Chemistry Strained Alkyne (e.g., cyclooctyne)Azide
Staudinger Ligation AzidePhosphine
Oxime/Hydrazone Ligation Aldehyde or KetoneAminooxy or Hydrazine

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamic Analysis of Synthetic Steps

The synthesis of N-alkyl-2-pyridones, including the title compound, is often challenged by a competition between N-alkylation and O-alkylation, making the study of reaction kinetics crucial for optimizing regioselectivity. google.com While specific thermodynamic data for the synthesis of 2-Oxo-1-pentylpyridine-4-carboxylic acid is not extensively documented, kinetic control is a key factor in achieving high yields of the desired N-substituted product.

One effective method involves the direct N-alkylation of a 2-pyridone precursor with an appropriate alkylating agent, such as a pentyl halide. Studies on analogous N-alkylation reactions highlight the importance of reaction conditions. For instance, in a P(NMe₂)₃-mediated N-alkylation of 2-pyridones, optimal conditions were determined to be room temperature for 1.5 hours, with variations in temperature and time leading to lower yields. acs.org The use of specific reagents like tetraalkylammonium fluorides has also been shown to promote high selectivity and yield in N-alkylation reactions. google.com

The kinetics of reactions involving the carboxylic acid group have also been studied for related compounds. For example, the reaction rates of various pyridine (B92270) carboxylic acids with diazodiphenylmethane (B31153) have been determined in different alcohol solvents, providing insight into how the electronic properties of the pyridine ring and the solvent environment influence reactivity. rsc.org

ParameterConditionObservationReference
Temperature Lower or higher than room temp.Decreased yield acs.org
Time Longer than 1.5 hoursNo advantage in yield acs.org
Base/Promoter Cs₂CO₃, P(NMe₂)₃, Tetraalkylammonium fluorideInfluences regioselectivity (N- vs. O-alkylation) google.comacs.orgresearchgate.net
Solvent Tetrahydrofuran (THF), Acetonitrile, DMSOAffects reaction rate and selectivity google.com

This interactive table summarizes the impact of various reaction parameters on the N-alkylation of 2-pyridone systems, based on analogous studies.

Elucidation of Key Intermediates in Pyridine Ring Formation and Functionalization

The formation of the this compound molecule involves two key stages: the construction of the core 2-pyridone ring and the subsequent functionalization via N-alkylation.

Pyridine Ring Formation: Several synthetic routes to the 2-pyridone scaffold involve distinct intermediates.

Annulation Reactions: A [4+2] annulation strategy can utilize in-situ generated azadienes, which are formed from precursors like N-propargylamines and active methylene (B1212753) compounds, to construct the pyridone ring. organic-chemistry.org

Blaise Reaction: The reaction of a Blaise intermediate, generated from a Reformatsky reagent and a nitrile, with propiolates affords 2-pyridone derivatives. organic-chemistry.org

Nucleophilic Addition: The reaction between a dimethyl malonate derivative and an alkynyl imine, mediated by a base like sodium hydride, proceeds through the nucleophilic addition of the malonate anion to the alkynyl imine to form a highly functionalized 2-pyridone. iipseries.org

Biosynthetic Pathway: A proposed biosynthetic route suggests that 2-pyridones may be formed via a radical-induced ring expansion of a tetramic acid intermediate. bristol.ac.uk

Functionalization (N-Alkylation): The regioselective N-alkylation of the 2-pyridone ring is critical. A proposed mechanism using P(NMe₂)₃ as a mediator suggests the initial formation of a K-R intermediate from the reagent and the alkylating agent. acs.org This intermediate then deprotonates the 2-pyridone, creating an equilibrium of N- and O-nucleophilic centers. The reaction proceeds via the lower transition state for the N-attack, leading to the thermodynamically more stable N-alkylated product. acs.org

Studies on Tautomerism and its Impact on Reactivity and Biological Recognition

The 2-pyridone moiety exists in a well-documented tautomeric equilibrium with its aromatic alcohol form, 2-hydroxypyridine (B17775). wikipedia.org This phenomenon, more accurately described as lactam-lactim tautomerism, is fundamental to the molecule's structure and reactivity. However, in this compound, the presence of the N-pentyl group effectively "locks" the molecule in the 2-pyridone (lactam) form, preventing this specific tautomerization.

Nonetheless, understanding the principles of this equilibrium in the parent scaffold is crucial. The position of the equilibrium is highly sensitive to the molecule's environment. iipseries.orgstackexchange.com

Physical State: In the gas phase, the 2-hydroxypyridine (lactim) form is generally favored. stackexchange.comechemi.com In the solid state, extensive intermolecular hydrogen bonding stabilizes the 2-pyridone (lactam) form, making it predominant. wikipedia.orgstackexchange.com

Solvent Polarity: Polar solvents like water and alcohols favor the 2-pyridone tautomer due to stronger hydrogen bonding interactions with the amide group. stackexchange.comechemi.com Conversely, non-polar solvents favor the 2-hydroxypyridine form. iipseries.orgstackexchange.com

Computational studies have quantified these differences. For the parent 2-pyridone, ab initio calculations estimate the pyridone form to be more stable than the 2-hydroxypyridine form by a mere 0.3 kcal/mol in the gas phase. wayne.edu The gain in aromaticity upon tautomerization to the lactim form is a driving factor, though less significant than in the 4-pyridone/4-hydroxypyridine system. nih.gov This tautomeric balance has significant implications for reactivity, as the N-H and C=O groups of the pyridone form engage differently in reactions and biological recognition compared to the O-H and ring nitrogen of the hydroxypyridine form. sciencemadness.org

EnvironmentFavored Tautomerlog KT ([Lactam]/[Lactim])Energy Difference (Lactam favored)Reference
Gas Phase 2-Hydroxypyridine (Lactim)-0.4-0.3 kcal/mol stackexchange.comwayne.edu
Non-polar Solvent (CCl₄) 2-Hydroxypyridine (Lactim)-- iipseries.org
Polar Solvent (H₂O) 2-Pyridone (Lactam)3.5- stackexchange.com
Solid State 2-Pyridone (Lactam)Predominant2.43 - 3.3 kJ/mol wikipedia.orgstackexchange.com

This interactive table illustrates the tautomeric equilibrium of the parent 2-pyridone scaffold in various environments.

Oxidative and Reductive Transformations of the Pyridinone Moiety

The this compound molecule possesses two primary sites for redox transformations: the pyridinone ring and the carboxylic acid functional group.

Reductive Transformations:

Pyridone Ring Reduction: The conjugated system in N-acyl-2,3-dihydro-4-pyridones can undergo mild and inexpensive conjugate reduction using zinc dust in acetic acid to yield the corresponding N-acyl-4-piperidones with high efficiency (91-95% yield). organic-chemistry.org This suggests a plausible pathway for the selective reduction of the C=C bond within the pyridinone ring of the title compound.

Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent like Lithium aluminum hydride (LiAlH₄) and is typically performed in a dry ether solvent. libretexts.orgchemguide.co.uk Weaker agents such as sodium borohydride (B1222165) (NaBH₄) are ineffective for this reduction. libretexts.org The reaction proceeds through an intermediate aldehyde, which is immediately reduced further to the primary alcohol. chemguide.co.uk

Oxidative Transformations:

Dehydrogenation: While direct oxidation of the pyridone ring is complex, transformations of the broader molecular structure are possible. Palladium-catalyzed dehydrogenation of carboxylic acids at the β-methylene C-H position has been demonstrated, leading to α,β-unsaturated carboxylic acids. nih.gov This type of directed C-H activation could potentially be applied to the pentyl chain of the title compound.

Potential Applications in Specialized Chemical and Agrochemical Domains Non Therapeutic

Use as Building Blocks in Advanced Organic Synthesis

The foundational structure of 2-Oxo-1-pentylpyridine-4-carboxylic acid, featuring a substituted pyridine (B92270) ring, positions it as a potentially valuable building block in advanced organic synthesis. Pyridine derivatives are integral to the synthesis of a wide array of complex organic molecules and functional materials. The presence of both a carboxylic acid group and an N-substituted pyridone moiety offers multiple reactive sites for further chemical transformations.

In principle, the carboxylic acid function can be converted into a variety of other functional groups, such as esters, amides, or acid halides, facilitating its incorporation into larger molecular frameworks. The pyridone ring system itself can participate in various cycloaddition and substitution reactions, further expanding its synthetic utility. While specific examples detailing the use of this compound are not readily found in current literature, the general reactivity of N-alkyl pyridones suggests their potential as versatile intermediates in the construction of novel organic compounds.

Application as Ligands for Metal Complexes in Catalysis or Material Science

Pyridine-based molecules are well-established as effective ligands for a diverse range of metal ions, owing to the coordinating ability of the nitrogen atom. The 2-pyridone scaffold, in particular, can act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom and the oxygen of the carbonyl group. This chelation can lead to the formation of stable metal complexes with potential applications in catalysis and material science.

The specific N-pentyl and 4-carboxylic acid substituents on this compound could influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity or material properties. For instance, such complexes could potentially be explored as catalysts in various organic transformations or as building blocks for the construction of metal-organic frameworks (MOFs) with tailored functionalities. Research into the coordination chemistry of this specific ligand is an area ripe for exploration.

Role as Chemical Probes for Biological Research

Carboxylic acid-containing molecules are often employed as chemical probes in biological research due to their ability to interact with biological targets such as enzymes and receptors. The structural features of this compound could allow it to serve as a scaffold for the design of more complex molecules aimed at specific biological investigations.

While there is no direct evidence of this compound being used as a chemical probe, its structure could be modified to incorporate reporter groups (e.g., fluorophores or biotin) to facilitate the study of biological processes. The lipophilic pentyl group may influence its membrane permeability, a key factor for probes targeting intracellular components.

Agrochemical Applications (e.g., Herbicide Safeners, Plant Growth Regulators, Pesticides)

The field of agrochemicals represents a significant potential application for derivatives of this compound. Certain N-substituted pyridone structures are known to exhibit biological activity relevant to agriculture. For example, various pyridine carboxylic acid derivatives have been investigated for their herbicidal properties.

Specifically, compounds with a similar core structure have been patented as intermediates in the synthesis of herbicides. This suggests that this compound could serve as a precursor for the development of new crop protection agents. Further research would be necessary to evaluate its efficacy and spectrum of activity as a potential herbicide, plant growth regulator, or pesticide.

Challenges, Future Directions, and Emerging Research Frontiers

Addressing Synthetic Efficiency and Scalability

A primary challenge in the development of 2-Oxo-1-pentylpyridine-4-carboxylic acid and its analogs is the establishment of efficient and scalable synthetic routes. The synthesis of N-alkyl-2-pyridones often faces the hurdle of regioselectivity, as alkylation of the parent 2-hydroxypyridine (B17775) can occur at either the nitrogen or the oxygen atom, leading to a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines. mdpi.comresearchgate.net Achieving high N-selectivity is crucial for an efficient synthesis.

Future synthetic strategies will likely focus on:

Novel Catalytic Systems: The development of catalysts that can selectively promote N-alkylation over O-alkylation is a key area of research. This could involve the use of transition metal catalysts or organocatalysts to achieve higher yields and milder reaction conditions. organic-chemistry.org

One-Pot and Multicomponent Reactions: To improve process efficiency and reduce waste, one-pot and multicomponent reactions are being increasingly explored for the synthesis of complex heterocyclic molecules. mdpi.comnih.gov These approaches, which combine several synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of time, cost, and environmental impact.

Flow Chemistry: For large-scale production, continuous flow chemistry presents a promising alternative to traditional batch processing. Flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Synthetic Challenge Potential Solution Key Benefit
N- vs. O-alkylationSelective catalystsHigher yield of desired product
Multiple reaction stepsOne-pot reactionsReduced waste and cost
ScalabilityFlow chemistryImproved safety and efficiency

Exploration of Novel Biological Targets through High-Throughput Screening of Analogs

The pyridone core is a well-established pharmacophore found in a wide array of bioactive compounds with activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory. nih.govresearchgate.netnih.gov The specific biological activities of this compound are yet to be determined. A crucial future direction will be the synthesis of a diverse library of its analogs for high-throughput screening (HTS) to identify novel biological targets. benthamscience.com

This exploration would involve:

Combinatorial Chemistry: The generation of a large library of analogs by systematically varying the substituents on the pyridone ring and the N-alkyl chain.

Phenotypic Screening: Testing the library against a wide range of cell lines and disease models to identify compounds with interesting biological effects.

Target Deconvolution: Once a hit is identified, further studies would be needed to determine its specific molecular target and mechanism of action.

The structural features of pyridine (B92270) carboxylic acid isomers, such as their ability to participate in π-π stacking and hydrogen bonding, make them versatile scaffolds for interacting with biological targets. nih.gov HTS campaigns could uncover unexpected therapeutic applications for this class of compounds. For instance, screening of pyridine carboxylic acid derivatives has led to the discovery of potent enzyme inhibitors. dovepress.com

Development of Advanced Computational Models for Predictive Studies

In recent years, computational modeling has become an indispensable tool in drug discovery and materials science. For this compound and its analogs, the development of advanced computational models can significantly accelerate the research and development process.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking: This technique can be used to predict the binding mode of a molecule to its biological target. nih.govnih.gov This information can be invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. jchemlett.com This can be particularly useful for studying the stability of a ligand-protein complex.

The development of accurate and reliable computational models will require a close interplay between computational chemists and experimental scientists to generate the necessary data for model training and validation. nih.gov

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Assays

The successful translation of a promising molecule from the laboratory to a real-world application requires a highly interdisciplinary approach. The future development of this compound will necessitate close collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists. nih.govnih.govrsc.orgrsc.org

This integrated approach would involve a continuous feedback loop:

Design and Synthesis: Synthetic chemists design and synthesize novel analogs based on computational predictions and previous biological data.

Biological Evaluation: Biologists and pharmacologists test the new compounds in a battery of in vitro and in vivo assays to determine their efficacy and selectivity.

Data Analysis and Model Refinement: The experimental data is then used to refine the computational models, leading to more accurate predictions for the next generation of compounds.

This iterative cycle of design, synthesis, and testing is essential for the efficient optimization of a lead compound.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. rasayanjournal.co.infrontiersin.org The future synthesis of this compound and its derivatives will undoubtedly be influenced by these principles.

Key areas for the application of green chemistry include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. rsc.org

Development of Catalytic Methods: The use of catalysts can reduce the amount of waste generated and allow for reactions to be run under milder conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the pyridone core. ijpsjournal.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comnih.gov

By embracing the principles of green chemistry, the synthesis of this important class of compounds can be made more sustainable and environmentally friendly. nih.govnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.